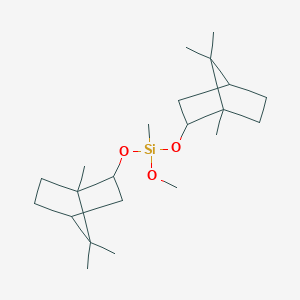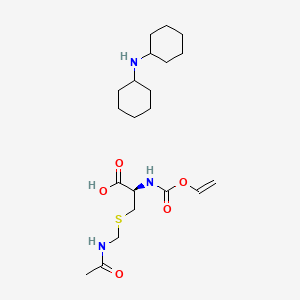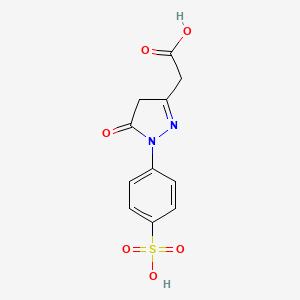
Pyrimidine-4-methanethiol, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine-4-methanethiol, hydrochloride is a chemical compound that belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are known for their significant role in biological systems, including being components of nucleic acids such as DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-4-methanethiol, hydrochloride typically involves the reaction of pyrimidine derivatives with thiol-containing compounds under specific conditions. One common method includes the use of β-keto enamides and hydroxylamine hydrochloride, which react under controlled temperatures to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs catalytic methods to enhance yield and efficiency. Transition-metal catalyzed reactions, such as those involving copper or iron catalysts, are frequently used to facilitate the synthesis of pyrimidine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimidine-4-methanethiol, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
Pyrimidine-4-methanethiol, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: It plays a role in the study of nucleic acid analogs and their interactions with biological systems.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes
Wirkmechanismus
The mechanism of action of pyrimidine-4-methanethiol, hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Pyrimidine: A basic heterocyclic compound with two nitrogen atoms at positions 1 and 3.
Thymine: A pyrimidine derivative found in DNA.
Cytosine: Another pyrimidine derivative found in DNA and RNA.
Uniqueness: Pyrimidine-4-methanethiol, hydrochloride is unique due to its thiol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrimidine derivatives that may lack this functional group .
Eigenschaften
CAS-Nummer |
119396-01-9 |
|---|---|
Molekularformel |
C5H7ClN2S |
Molekulargewicht |
162.64 g/mol |
IUPAC-Name |
pyrimidin-4-ylmethanethiol;hydrochloride |
InChI |
InChI=1S/C5H6N2S.ClH/c8-3-5-1-2-6-4-7-5;/h1-2,4,8H,3H2;1H |
InChI-Schlüssel |
CYIJQVXUVKWKOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CN=C1CS.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


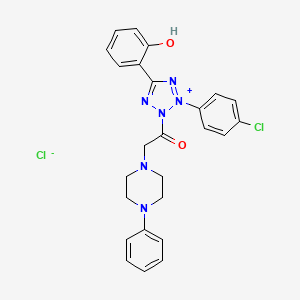
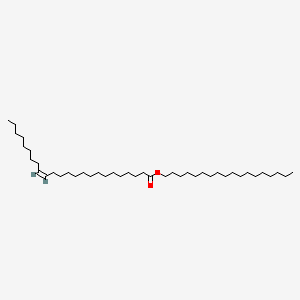


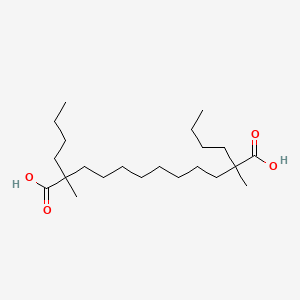
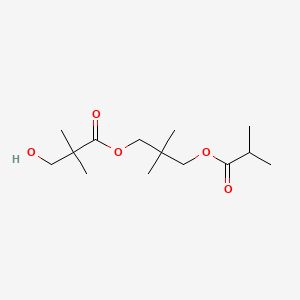
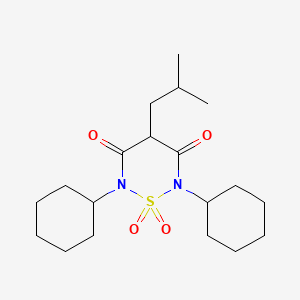
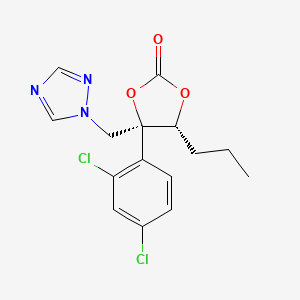
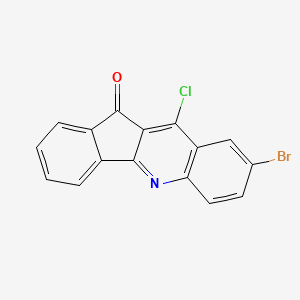
![1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate](/img/structure/B12693198.png)
